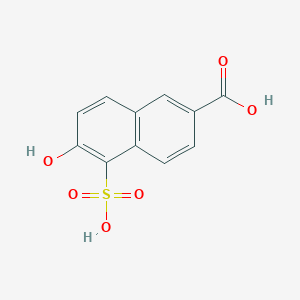
6-Hydroxy-5-sulfo-2-naphthoic acid
Übersicht
Beschreibung
6-Hydroxy-5-sulfo-2-naphthoic acid is a derivative of hydroxynaphthoic acid . It has a molecular formula of C11H8O6S and an average mass of 268.243 Da .
Synthesis Analysis
The synthesis of 6-Hydroxy-2-naphthoic acid, a similar compound, has been reported in various studies . For instance, one method involves the reaction of a compound with halogens under alkaline conditions, followed by a reaction with HX in acetic acid solution . Another study reported the preparation of a highly substituted naphthol, 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid, from aromatic aldehydes .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-naphthoic acid, a related compound, has been studied . The crystal structure was found to be monoclinic, with a specific set of atomic coordinates and isotropic displacement parameters .Chemical Reactions Analysis
6-Hydroxy-2-naphthoic acid has been reported to form solvates with 1,4-dioxane (DIOX) and dimethyl sulfoxide (DMSO), and their structures are stabilized by host–host and host–guest hydrogen bonds . It also forms a hydrated salt with 1,4-diazabicyclo [2.2.2]octane, DABCO .Wissenschaftliche Forschungsanwendungen
Reactivity in Bifunctional Photoacids
6-Hydroxy-2-naphthoic acid and its sulfonate derivatives, including 6-Hydroxy-5-sulfo-2-naphthoic acid, are part of a family of bifunctional photoacids. These compounds exhibit unique reactivity characteristics, where the -OH group serves as a proton donor and the -COO(-) group as a proton acceptor. Upon electronic excitation, these groups undergo significant changes, leading to an ultrafast reactivity switch facilitated by a diffusional proton transfer. This characteristic is critical in understanding their behavior in various chemical reactions and environments (Ditkovich, Pines, & Pines, 2016).
Formation of Inclusion Compounds
6-Hydroxy-2-naphthoic acid, a relative of 6-Hydroxy-5-sulfo-2-naphthoic acid, forms inclusion compounds with certain solvates. These structures are stabilized through host-host and host-guest hydrogen bonds. Understanding the formation of these inclusion compounds is vital in the development of new materials and chemical processes (Jacobs, Nassimbeni, Ramon, & Sebogisi, 2010).
Spectrophotometric Applications
6-Hydroxy-5-sulfo-2-naphthoic acid and its derivatives have been utilized in spectrophotometric applications, particularly in the determination of iron. These compounds form chelates with specific metals, which can be identified and quantified using spectrophotometry. This application is significant in analytical chemistry for the detection and analysis of metal ions in various samples (Lajunen & Aitta, 1981).
Autoxidation Reactions
Studies have shown that certain sulfonated naphthalene derivatives, including those similar to 6-Hydroxy-5-sulfo-2-naphthoic acid, are involved in autoxidation reactions. These reactions are crucial in understanding the behavior of these compounds under aerobic conditions, which has implications in environmental science and industrial processes (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).
Histochemical Applications
The derivatives of 6-Hydroxy-5-sulfo-2-naphthoic acid have been used in developing histochemical methods for detecting active carbonyl groups. This application is significant in the field of biochemistry and molecular biology for the microscopic delineation of specific chemical groups within tissues (Seligman, Friedman, & Herz, 1949).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-hydroxy-5-sulfonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6S/c12-9-4-2-6-5-7(11(13)14)1-3-8(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVRXZZVPTGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-sulfo-2-naphthoic acid | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


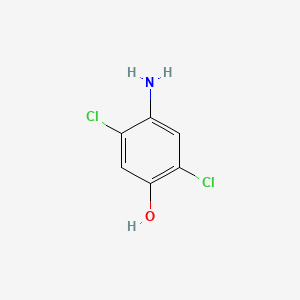
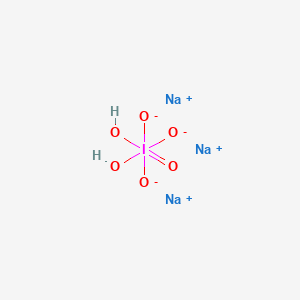
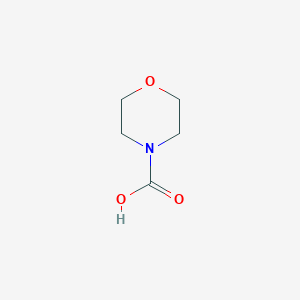

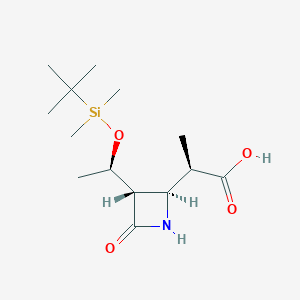
![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)


![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)


![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)